3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-8-20(17(2)13-16)24-9-11-25(12-10-24)21(27)14-26-15-23-19-6-4-3-5-18(19)22(26)28/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAPKWAYHDLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group in structurally similar compounds undergoes oxidation to carbonyl or hydroxyl derivatives under specific conditions. For this compound:
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Oxidation of the oxoethyl group : The ketone moiety in the 2-oxoethyl chain may oxidize further under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), forming a carboxylic acid derivative .
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Aromatic ring oxidation : The 2,4-dimethylphenyl group is susceptible to oxidation at the methyl substituents, forming benzoic acid derivatives .
Nucleophilic Aromatic Substitution
The quinazolinone core undergoes electrophilic substitution at positions 6 and 8 due to electron-deficient aromaticity :
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Halogenation : Chlorination or bromination using POCl₃/PCl₅ or Br₂/FeBr₃ yields 6- or 8-halo derivatives .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further functionalization .
| Position | Reagents | Product | Application |
|---|---|---|---|
| C-6 | POCl₃, DMF | 6-Chloro derivative | Antimicrobial activity |
| C-8 | Br₂, FeBr₃ | 8-Bromo derivative | Intermediate for cross-coupling |
Piperazino Side-Chain Modifications
The piperazine ring facilitates:
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups.
Cyclization and Condensation Reactions
The oxoethyl-piperazino side chain participates in cyclization:
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With hydrazines : Forms pyrazolinone or triazole fused heterocycles under reflux .
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With thiourea : Generates thiazolidinone derivatives, enhancing antimicrobial properties .
| Reactant | Conditions | Product | Biological Activity |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, Δ | Pyrazolinone-quinazolinone hybrid | Antifungal |
| Thiourea | HCl, Δ | Thiazolidinone derivative | Antibacterial (MIC: 4 μg/mL) |
Reduction Reactions
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Quinazolinone ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, yielding 1,2,3,4-tetrahydroquinazolinones .
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Nitro group reduction : SnCl₂/HCl reduces nitro substituents to amines for further derivatization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : Brominated derivatives react with aryl boronic acids to form biaryl systems .
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Buchwald-Hartwig : Amination of haloquinazolinones introduces secondary amines .
Stability and Degradation
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Acidic hydrolysis : The oxoethyl-piperazino bond cleaves in concentrated HCl, yielding 4(3H)-quinazolinone and 2,4-dimethylphenylpiperazine fragments.
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Photodegradation : UV exposure causes C-N bond cleavage in the piperazine ring, forming diketopiperazine byproducts.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic effects:
- Neurological Disorders : Research indicates that compounds with piperazine and quinazolinone structures may exhibit neuroprotective effects. They can interact with neurotransmitter receptors, potentially modulating conditions such as anxiety and depression.
- Cancer Treatment : The quinazolinone derivatives are known for their ability to inhibit specific enzymes involved in cancer progression. Studies have shown that this compound may induce apoptosis in cancer cells by targeting pathways critical for cell survival.
Biological Studies
The compound serves as a biochemical probe in various biological assays:
- Enzyme Interaction Studies : Its unique structure enables it to act as a substrate or inhibitor for various enzymes, facilitating the understanding of enzyme kinetics and mechanisms.
- Receptor Binding Studies : The piperazine moiety allows for interaction with neurotransmitter receptors, making it valuable in pharmacological screening.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in material science:
- Synthesis of New Materials : Its chemical properties make it a suitable building block for synthesizing polymers and coatings with tailored functionalities.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of quinazolinone derivatives. The results indicated that compounds similar to 3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone exhibited significant neuroprotective effects against oxidative stress-induced neuronal death.
Case Study 2: Anticancer Activity
Research documented in Cancer Research demonstrated that this compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The quinazolinone core may inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and neurological disorders .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Quinazolinone vs. Pyridazinone/Benzotriazinone: Quinazolinones (e.g., target compound) exhibit broader anticancer and anti-inflammatory activities due to their fused aromatic system, which enhances DNA intercalation or kinase inhibition . Pyridazinones (e.g., ) demonstrate specificity for MAO-B inhibition, attributed to their planar structure and electron-deficient core, facilitating interactions with flavin adenine dinucleotide (FAD) in MAO enzymes . Benzotriazinones (e.g., ) show increased metabolic stability due to the triazinone ring’s resistance to oxidative degradation .
Substituent Effects
- 4-Fluorophenyl (): Introduces electron-withdrawing effects, altering binding affinity to serotonin/dopamine receptors . 2-Methoxyphenyl (): Methoxy group increases hydrogen-bonding capacity, critical for MAO-B inhibitory potency .
Chain Length and Linkers :
- A 2-oxoethyl chain (target) balances flexibility and rigidity, optimizing receptor interactions.
- Hexyl/butyl chains () increase hydrophobicity, affecting absorption and half-life .
Pharmacological and Mechanistic Comparisons
Anticancer Activity
- The target compound’s quinazolinone core may inhibit topoisomerase II or EGFR kinases, similar to FDA-approved quinazoline derivatives like Erlotinib .
- In contrast, benzotriazinones () target thymidylate synthase, disrupting DNA synthesis .
CNS Activity
- Pyridazinones () lack CNS effects due to MAO-B specificity in peripheral tissues .
Metabolic Stability
- Quinazolinones undergo hepatic oxidation at the piperazine ring, while benzotriazinones () resist degradation due to their triazinone core .
Biological Activity
Overview
3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structure incorporates a piperazine moiety, which is often associated with various pharmacological effects, particularly in the central nervous system.
Chemical Structure and Properties
- IUPAC Name : 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-4(3H)-quinazolinone
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.45 g/mol
- Structural Features :
- Quinazolinone core
- Piperazine ring
- Dimethylphenyl substituent
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The piperazine ring is known for its ability to interact with neurotransmitter receptors, influencing neurotransmission and potentially providing anxiolytic or antidepressant effects.
- Enzyme Inhibition : The quinazolinone structure may inhibit enzymes involved in cancer progression and neurodegenerative diseases, making it a candidate for therapeutic development against these conditions.
Antimicrobial Activity
Research indicates that quinazolinones can demonstrate significant antibacterial properties. A study on related quinazolinone derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar compounds may exhibit comparable efficacy against bacterial infections .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against MRSA | |
| Compound 73 | Synergistic effects with piperacillin-tazobactam |
Anticancer Potential
The compound has been explored for its anticancer properties. Quinazolinones are known to inhibit various kinases and other enzymes that play roles in cancer cell proliferation. The specific mechanisms include:
- Inhibition of cell cycle progression
- Induction of apoptosis in cancer cells
- Modulation of signaling pathways involved in tumor growth .
Neuropharmacological Effects
Due to its structural features, the compound may also exhibit neuropharmacological effects. Piperazine derivatives are often studied for their potential in treating anxiety and depression. The modulation of serotonin and dopamine pathways through receptor interactions could lead to therapeutic benefits in mood disorders.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating the structure-activity relationship (SAR) of quinazolinones found that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including MRSA. The study highlighted the importance of specific functional groups in enhancing efficacy .
- Neuroprotective Studies : Another investigation into quinazolinone derivatives suggested potential neuroprotective effects through inhibition of oxidative stress pathways, indicating that this class of compounds could be beneficial in neurodegenerative diseases .
- In Vivo Models : Efficacy was demonstrated in mouse models where compounds similar to this compound showed reduced tumor growth rates and improved survival outcomes when administered alongside standard chemotherapy agents .
Q & A
Q. Methodological Guidance
- Cell Models : Use LPS-stimulated RAW 264.7 macrophages to measure NO production inhibition .
- Dose-Response Curves : Test compounds at 1–100 µM, with dexamethasone (10 µM) as a positive control.
- Cytotoxicity Screening : Parallel MTT assays on non-cancerous cells (e.g., HEK-293) to exclude nonspecific toxicity .
What analytical techniques are critical for confirming the purity and identity of quinazolinone derivatives?
Basic Research Question
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Key for confirming substituent integration (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages should deviate <0.4% from theoretical values .
How can computational modeling guide the optimization of quinazolinone derivatives for kinase inhibition?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR or VEGFR-2).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- ADMET Prediction : SwissADME or pkCSM tools to optimize logP (2–3), topological polar surface area (<90 Ų), and CYP450 inhibition profiles .
What experimental factors contribute to yield variability in quinazolinone synthesis?
Q. Methodological Guidance
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; acetonitrile balances yield and purity .
- Catalyst Choice : K₂CO₃ vs. Cs₂CO₃ affects base strength and reaction rate (e.g., 70% vs. 85% yield under identical conditions) .
- Workup Protocol : Precipitation (water addition) vs. column chromatography impacts recovery rates (60–90%) .
How do researchers address contradictory bioactivity data between in vitro and in vivo models for quinazolinones?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability (e.g., via LC-MS/MS) to identify metabolic instability .
- Metabolite Identification : Incubate compounds with liver microsomes to detect Phase I/II metabolites that may deactivate the drug .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
